Phosphopantothenic acid
Description
Significance of Phosphopantothenic Acid as a Central Metabolic Intermediate in Prokaryotic and Eukaryotic Organisms
This compound, also known as 4'-phosphopantothenate, is a pivotal intermediate in the universally conserved biosynthetic pathway of coenzyme A (CoA). nih.gov This pathway is essential for all living organisms, including prokaryotes and eukaryotes, as CoA is a fundamental cofactor involved in a vast number of metabolic reactions. nih.govwikipedia.org Its primary functions include the transfer of acyl groups in the citric acid cycle, fatty acid metabolism, and the synthesis of various essential molecules like lipids, cholesterol, and neurotransmitters. nih.govoregonstate.edu
The formation of this compound represents the first committed and rate-limiting step in the entire CoA biosynthetic pathway. wikipedia.orguniprot.org It is synthesized from pantothenic acid (vitamin B5) through a phosphorylation reaction catalyzed by the enzyme pantothenate kinase (PanK). wikipedia.orgsun.ac.za This initial step is crucial for trapping the vitamin within the cell and priming it for the subsequent enzymatic reactions that lead to the formation of CoA. researchgate.net The cellular concentration of CoA is tightly regulated, and this regulation often occurs at the level of PanK activity, which is subject to feedback inhibition by CoA and its thioester derivatives like acetyl-CoA. wikipedia.orgoregonstate.edu
Once formed, this compound serves as the substrate for the next enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS). wikipedia.orgnih.gov This enzyme catalyzes the condensation of this compound with the amino acid L-cysteine. nih.govacs.org This reaction is a critical juncture, as it incorporates the cysteine moiety that will ultimately provide the reactive thiol group of CoA. gwu.edu The product of this reaction, N-[(R)-4'-phosphopantothenoyl]-L-cysteine, is then decarboxylated to form 4'-phosphopantetheine (B1211885), another key intermediate in the pathway. gwu.eduvulcanchem.com
Historical Context of this compound Discovery and its Enzymatic Transformations
The elucidation of the coenzyme A biosynthetic pathway and the role of this compound within it was a gradual process built upon decades of research. Following the discovery of pantothenic acid as an essential vitamin, its function as a precursor to the vital cofactor coenzyme A was established. researchgate.netresearchgate.netresearchgate.net Early studies in the 1950s sought to unravel the sequence of enzymatic steps converting pantothenic acid into CoA. caldic.com
Initially, two competing hypotheses were proposed for the early stages of the pathway. caldic.com One suggested that pantothenic acid was first coupled with cysteine and then phosphorylated. The alternative, and ultimately correct, pathway proposed that pantothenic acid was first phosphorylated to form 4'-phosphopantothenic acid, which then reacted with cysteine. caldic.com The confusion arose from the differing substrate specificities of pantothenate kinase preparations from various sources; some bacterial enzymes were specific for pantothenic acid, while some animal enzymes could phosphorylate pantetheine (B1680023) as well. caldic.com
The definitive clarification came from the work of G.M. Brown in 1959, who demonstrated that 4'-phosphopantothenate was the true intermediate. nih.govwikipedia.org Using extracts from Morganella morganii and rat liver, his studies showed that only 4'-phosphopantothenic acid, and not pantothenic acid itself, could be enzymatically coupled with cysteine to proceed down the CoA biosynthetic pathway. caldic.com This established this compound as a key, non-negotiable intermediate.
The enzymes responsible for these transformations were subsequently identified and characterized. Pantothenate kinase (PanK), the enzyme that phosphorylates pantothenic acid, was identified as the first and rate-determining step. wikipedia.orguniprot.org The subsequent enzyme, which ligates this compound with cysteine, was named phosphopantothenate—cysteine ligase or phosphopantothenoylcysteine synthetase (PPCS). wikipedia.orgqmul.ac.uk For a considerable time, this enzyme remained the last unidentified component in the bacterial CoA biosynthetic pathway until its characterization in Escherichia coli in 2001. nih.gov This discovery revealed that in many bacteria, the synthetase and the subsequent decarboxylase activities are housed in a single bifunctional protein, CoaBC. nih.govgwu.edu More recently, studies in archaea have uncovered a novel pathway for phosphopantothenate synthesis, involving the enzymes pantoate kinase and phosphopantothenate synthetase, further enriching our understanding of the evolution of this central metabolic route. kek.jpnih.govnih.gov
Data Tables
Table 1: Key Enzymes in the Formation and Transformation of this compound
| Enzyme Name | Abbreviation | EC Number | Organism Type | Reaction Catalyzed |
| Pantothenate Kinase | PanK, CoaA | 2.7.1.33 | Bacteria, Eukaryotes | ATP + (R)-pantothenate → ADP + (R)-4'-phosphopantothenate wikipedia.orguniprot.org |
| Phosphopantothenate—cysteine ligase | PPCS, CoaB | 6.3.2.5 | Bacteria, Eukaryotes | NTP + (R)-4'-phosphopantothenate + L-cysteine → NMP + diphosphate (B83284) + N-[(R)-4'-phosphopantothenoyl]-L-cysteine wikipedia.orgqmul.ac.uk |
| Pantoate Kinase | PoK | 2.7.1.169 | Archaea | ATP + (R)-pantoate → ADP + (R)-4-phosphopantoate qmul.ac.uk |
| Phosphopantothenate Synthetase | PPS | 6.3.2.36 | Archaea | ATP + (R)-4-phosphopantoate + β-alanine → AMP + diphosphate + (R)-4'-phosphopantothenate nih.govqmul.ac.uk |
Note: The nucleoside triphosphate (NTP) used by Phosphopantothenate—cysteine ligase can vary. The bacterial enzyme often uses CTP, while the eukaryotic enzyme uses ATP. qmul.ac.uk
Structure
3D Structure
Properties
IUPAC Name |
3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFVGHPGDLDEQO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974271 | |
| Record name | D-4'-Phosphopantothenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-4'-Phosphopantothenate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5875-50-3 | |
| Record name | 4′-Phosphopantothenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphopantothenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphopantothenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16966 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-4'-Phosphopantothenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHOPANTOTHENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SCE5NG3E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-4'-Phosphopantothenate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Coenzyme a Biosynthesis Pathway: the Pivotal Role of Phosphopantothenic Acid
Conversion of Phosphopantothenic Acid to 4'-Phospho-N-pantothenoylcysteine
Following its synthesis, this compound undergoes a condensation reaction with the amino acid L-cysteine. This step is the second in the five-step pathway to CoA and is essential for continuing the biosynthesis. smolecule.comnumberanalytics.comnumberanalytics.com
The enzyme responsible for this transformation is phosphopantothenate-cysteine ligase, also known as phosphopantothenoylcysteine synthetase (PPCS). wikipedia.org This enzyme belongs to the ligase family and catalyzes the formation of a peptide bond between 4'-phosphopantothenate and L-cysteine. wikipedia.orgebi.ac.uk The reaction is dependent on a nucleoside triphosphate (NTP) for energy, though the specific NTP used varies between species. In the bacterium Escherichia coli, the enzyme utilizes cytidine (B196190) triphosphate (CTP), whereas the human isoform of PPCS uses adenosine (B11128) triphosphate (ATP). wikipedia.orgwikidoc.org
The catalytic mechanism proceeds in two main stages:
Activation of Phosphopantothenate : The carboxylate group of phosphopantothenate acts as a nucleophile and attacks the α-phosphate of the NTP (ATP or CTP). ebi.ac.uk This forms a high-energy acyl-NMP intermediate (4'-phosphopantothenoyl-AMP or -CMP) and releases diphosphate (B83284) (PPi). ebi.ac.uknih.gov
Peptide Bond Formation : The amino group of a bound L-cysteine molecule then performs a nucleophilic attack on the carbonyl carbon of the activated 4'-phosphopantothenoyl-NMP intermediate. ebi.ac.uknih.gov This attack forms a tetrahedral transition state, which then collapses to yield the final product, N-[(R)-4'-phosphopantothenoyl]-L-cysteine, and releases the corresponding nucleoside monophosphate (AMP or CMP). ebi.ac.uk
This enzymatic step ensures the sequential and orderly assembly of the CoA molecule, leading to the formation of 4'-phosphopantetheine (B1211885) in the subsequent decarboxylation step. smolecule.comontosight.ai
Comparative Analysis of Nucleoside Triphosphate Utilization (ATP vs. CTP) by PPCS in Different Organisms
Phosphopantothenoylcysteine synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate (PPA) and L-cysteine, a crucial step that is dependent on a nucleoside triphosphate (NTP) for the activation of PPA. umich.edu A significant point of divergence in the CoA biosynthetic pathway among different organisms lies in the specific NTP utilized by PPCS. umich.edunih.gov
Bacterial PPCS enzymes, whether they are part of a bifunctional protein or exist as a monofunctional enzyme, exhibit a strict specificity for cytidine 5'-triphosphate (CTP). nih.govnih.govacs.org For instance, the monofunctional PPCS from Enterococcus faecalis displays a clear preference for CTP, with the reaction showing only 8% of the activity with adenosine 5'-triphosphate (ATP) under saturating conditions. nih.gov Similarly, the PPCS from Escherichia coli is a classic example of a CTP-dependent bacterial enzyme. rcsb.orgportlandpress.com This specificity for CTP in bacteria has been a focal point for the development of selective antibacterial agents that target the nucleotide-binding site of bacterial PPCS. nih.govnih.gov
In contrast, eukaryotic PPCS enzymes are typically monofunctional and demonstrate a preference for ATP. umich.edunih.govrcsb.org The human PPCS, for example, can utilize both ATP and CTP, but is reported to be more selective for ATP. nih.govresearchgate.net Interestingly, the PPCS from the yeast Saccharomyces cerevisiae has been shown to utilize both ATP and CTP to activate PPA in vitro. researchgate.net This difference in nucleotide triphosphate specificity between bacterial and human PPCS is a significant distinction in their catalytic mechanisms. umich.edu
The classification of PPCS into three types is based on their expression profile and NTP specificity: umich.edu
Type I PPCS: Found in most bacteria and archaea, these are CTP-dependent and are expressed as the C-terminal domain of a fusion protein with phosphopantothenoylcysteine decarboxylase (PPCDC). umich.edu
Type II PPCS: Present in eukaryotes, these enzymes utilize both ATP and CTP and are expressed as a monofunctional protein separate from PPCDC. umich.edunih.gov
Type III PPCS: Found in a subset of bacteria, these are also monofunctional but are CTP-specific. umich.edunih.gov
The kinetic mechanism for both bacterial and human PPCS has been described as a Bi Uni Uni Bi Ping-Pong mechanism. nih.govresearchgate.net In the case of the CTP-dependent E. faecalis PPCS, CTP is the first substrate to bind, and cytidine monophosphate (CMP) is the last product to be released. nih.govacs.org
Table 1: Comparative Nucleoside Triphosphate Utilization by PPCS
| Organism/Type | PPCS Type | Preferred Nucleoside Triphosphate | Fusion Protein with PPCDC |
|---|---|---|---|
| Most Bacteria/Archaea | Type I | CTP | Yes |
| Eukaryotes (e.g., Human) | Type II | ATP (can also use CTP) | No |
| Saccharomyces cerevisiae | Type II | ATP and CTP | No |
| Certain Bacteria (e.g., Enterococcus faecalis) | Type III | CTP | No |
Subsequent Enzymatic Transformations from 4'-Phospho-N-pantothenoylcysteine to Coenzyme A
Following the synthesis of 4'-phospho-N-pantothenoylcysteine (PPC), a series of three enzymatic reactions lead to the final product, Coenzyme A. oup.comnih.gov
Decarboxylation to 4'-Phosphopantetheine by Phosphopantothenoylcysteine Decarboxylase (PPCD)
The third step in the CoA biosynthetic pathway is the decarboxylation of the cysteine moiety of 4'-phospho-N-pantothenoylcysteine to yield 4'-phosphopantetheine. oup.comsydlabs.comyeastgenome.org This reaction is catalyzed by the enzyme phosphopantothenoylcysteine decarboxylase (PPCD), also known as CoaC. sydlabs.comscbt.com PPCD is a crucial enzyme, and its inhibition can disrupt CoA biosynthesis, affecting numerous cellular processes that depend on this cofactor. scbt.comontosight.ai In many bacteria, PPCD is part of a bifunctional protein that also contains the PPCS domain. umich.eduoup.comasm.org In contrast, eukaryotes possess individual PPCS and PPCDC enzymes encoded by separate genes. asm.org
Adenylylation to Dephospho-Coenzyme A by Phosphopantetheine Adenylyltransferase (PPAT)
The penultimate step in CoA biosynthesis involves the transfer of an adenylyl group from ATP to 4'-phosphopantetheine. oup.comembopress.org This reversible reaction is catalyzed by phosphopantetheine adenylyltransferase (PPAT), yielding dephospho-coenzyme A (dPCoA) and pyrophosphate. embopress.orgnih.gov PPAT is considered to catalyze a rate-limiting step in the pathway and is an essential enzyme in bacteria, making it a potential target for antibacterial drugs. embopress.orgasm.orgnih.gov The crystal structure of PPAT reveals a dinucleotide-binding fold. embopress.org In mammals, PPAT is part of a bifunctional enzyme known as CoA synthase, which also contains the dephospho-CoA kinase domain. expasy.org
Terminal Phosphorylation to Coenzyme A by Dephospho-Coenzyme A Kinase (DPCK)
The final step in the biosynthesis of CoA is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-coenzyme A. embopress.orgexpasy.org This reaction is catalyzed by dephospho-coenzyme A kinase (DPCK), which utilizes ATP as the phosphate (B84403) donor. expasy.orgnih.gov While DPCK has been identified and characterized in bacteria and eukaryotes, a non-homologous family of DPCKs has been discovered in archaea. nih.govnih.gov In bacteria, DPCK exists as a standalone enzyme, whereas in mammals, it is the N-terminal domain of the bifunctional CoA synthase. expasy.org The activity of mammalian DPCK is subject to feedback inhibition by CoA and its thioesters. mdpi.com
Table 2: Enzymes in the Final Stages of Coenzyme A Biosynthesis
| Enzyme | Abbreviation | Substrate(s) | Product(s) |
|---|---|---|---|
| Phosphopantothenoylcysteine Decarboxylase | PPCD | 4'-Phospho-N-pantothenoylcysteine | 4'-Phosphopantetheine, CO₂ |
| Phosphopantetheine Adenylyltransferase | PPAT | 4'-Phosphopantetheine, ATP | Dephospho-Coenzyme A, Pyrophosphate |
| Dephospho-Coenzyme A Kinase | DPCK | Dephospho-Coenzyme A, ATP | Coenzyme A, ADP |
Regulation of Phosphopantothenic Acid Metabolism and Coenzyme a Homeostasis
Feedback Inhibition Mechanisms within the Coenzyme A Biosynthetic Pathway
The primary mechanism for regulating the flow of metabolites through the CoA biosynthetic pathway is feedback inhibition, where the end products, CoA and its thioester derivatives (acyl-CoAs), suppress the activity of key enzymes in the pathway. mdpi.comportlandpress.com This allows for rapid adjustments to changing cellular conditions. The phosphorylation of pantothenate to form 4'-phosphopantothenate is the first and rate-limiting step in CoA biosynthesis. nih.gov
Pantothenate kinase (PanK), the enzyme that catalyzes the synthesis of phosphopantothenic acid, is the principal site of feedback regulation. portlandpress.comnih.govnih.gov In both bacteria and mammals, PanK activity is potently inhibited by CoA and, more significantly, by its acyl-CoA derivatives, particularly acetyl-CoA. nih.govsemanticscholar.org This inhibition is allosteric, meaning the inhibitor binds to a regulatory site on the enzyme distinct from the active site where ATP binds. nih.govnih.gov
In Escherichia coli, CoA inhibition is competitive with respect to ATP. nih.govoup.com The binding of CoA or its thioesters prevents ATP from accessing the active site. nih.govasm.org Studies with mutant E. coli PanK proteins have shown that specific amino acid residues are crucial for binding CoA, and mutating these residues renders the enzyme insensitive to feedback inhibition. nih.gov
Mammalian PanK isoforms (PANK1, PANK2, and PANK3) also exhibit feedback inhibition by acetyl-CoA, though their sensitivities vary. nih.govsemanticscholar.org PANK2 and PANK3 are more potently inhibited than the PANK1 isoforms. nih.govsemanticscholar.org Structural studies of human PANK3 reveal that the binding of acetyl-CoA induces a significant conformational change, shifting the enzyme to an inactive state. nih.govnih.gov This transition is highly cooperative, meaning the binding of an inhibitor to one subunit in the dimeric enzyme promotes the inactivation of the other subunit as well. nih.govnih.gov This ensures a coordinated "on/off" switch in response to cellular levels of ATP and acetyl-CoA. nih.gov
Interestingly, not all PanK enzymes are regulated by CoA. PanK enzymes are categorized into three types. Type I (found in many bacteria) and Type II (found in eukaryotes) are subject to feedback inhibition. nih.gov In contrast, Type III PanKs, also found in bacteria, were initially considered to be unaffected by CoA. nih.govresearchgate.net However, research on the hyperthermophilic bacterium Thermotoga maritima revealed that its Type III PanK is indeed inhibited by CoA, suggesting that this regulatory mechanism is more widespread than previously thought. nih.gov
Table 1: Allosteric Regulation of Pantothenate Kinase (PanK) Isoforms
| Enzyme/Organism | Type | Primary Inhibitor(s) | Inhibition Mechanism | Reference |
|---|---|---|---|---|
| Escherichia coli PanK (CoaA) | Type I | CoA, Acetyl-CoA | Competitive with ATP | nih.govoup.com |
| Human PANK1 (α and β) | Type II | Acetyl-CoA (less sensitive) | Allosteric, competitive with ATP | nih.govsemanticscholar.org |
| Human PANK2 | Type II | Acetyl-CoA (more sensitive) | Allosteric, competitive with ATP | nih.govsemanticscholar.org |
| Human PANK3 | Type II | Acetyl-CoA (more sensitive) | Allosteric, cooperative inhibition | nih.govsemanticscholar.orgnih.gov |
| Thermotoga maritima PanK | Type III | CoA | Feedback inhibition | nih.gov |
While PanK is the primary regulatory point, the final enzyme in the pathway, Coenzyme A synthase (COASY), is also subject to feedback control. mdpi.com COASY is a bifunctional enzyme that catalyzes the last two steps of CoA synthesis. mdpi.comportlandpress.com In mammals, COASY activity is suppressed by both CoA and its thioesters, providing another layer of regulation to fine-tune CoA homeostasis. mdpi.com The activity of the dephospho-CoA kinase (DPCK) domain of COASY can also be regulated through interactions with other proteins, such as the enhancer of mRNA-decapping protein 4 (EDC4). portlandpress.com
Allosteric Regulation of Pantothenate Kinase by Coenzyme A and Acyl-CoAs
Transcriptional and Post-Translational Regulation of Enzymes Involved in this compound Synthesis
Beyond allosteric feedback, the enzymes of the CoA pathway are regulated at the genetic and protein modification levels.
The expression of the gene encoding pantothenate kinase can be regulated by the availability of its substrate and end product. ontosight.ai For example, pantothenate can induce the expression of the PanK gene, while CoA can repress it. ontosight.ai The biosynthesis and homeostasis of CoA are also controlled by the transcription of genes that encode the biosynthetic enzymes, which can be influenced by various extracellular stimuli. portlandpress.com
Post-translational modifications (PTMs) offer a rapid mechanism for altering enzyme activity in response to cellular signals. nih.gov These modifications involve the covalent attachment of chemical groups to the enzyme after it has been synthesized.
Acetylation : This is a key PTM where an acetyl group, often donated by acetyl-CoA, is transferred to a lysine (B10760008) residue on a protein. mdpi.com This process can alter a protein's activity, localization, and stability. mdpi.com The activity of acetyl-CoA synthetase (Acs), an enzyme that produces acetyl-CoA, is itself regulated by acetylation in organisms like Salmonella enterica and Bacillus subtilis. nih.govasm.org In B. subtilis, the enzyme AcuA acts as a protein acetyltransferase that deactivates AcsA, while AcuC deacetylates and reactivates it. nih.gov Similar regulation of enzymes in the CoA pathway in other organisms suggests a widespread mechanism for metabolic control. frontiersin.org
Phosphorylation : This involves the addition of a phosphate (B84403) group to an enzyme by a kinase. nih.gov This modification is well-known for its role in signaling pathways and can rapidly switch enzymes on or off. nih.gov While specific phosphorylation events regulating PanK are less detailed in the provided context, it is a common mechanism for controlling metabolic enzymes. nih.gov
CoAlation : Under conditions of oxidative or metabolic stress, CoA can covalently attach to cysteine residues on target proteins, a process termed CoAlation. mdpi.com This modification can protect proteins from overoxidation and may alter their function, stability, or localization. mdpi.com
Cellular and Environmental Modulators of this compound Levels
Studies in isolated, perfused rat hearts have shown that the synthesis of CoA is inhibited by the presence of various energy substrates. nih.govresearchgate.net The rate of the pantothenate kinase-catalyzed reaction was found to decrease when glucose, pyruvate (B1213749), or fatty acids were supplied as fuel. nih.govresearchgate.net This suggests that a metabolite whose concentration changes in response to these substrates acts as a regulator of PanK. researchgate.net Insulin was also found to be a strong inhibitor, but only when glucose was present. researchgate.net
The cellular environment, including nutrient availability and stress levels, plays a significant role in regulating CoA homeostasis. portlandpress.com Nutrients, hormones, and oxidative stress have all been found to influence the total level of CoA in mammalian cells. portlandpress.com For example, insulin, glucose, and fatty acids tend to reduce cellular CoA levels, whereas glucagon (B607659) and oxidative stress have the opposite effect. portlandpress.com
Table 2: Cellular and Environmental Modulators of CoA Synthesis
| Modulator | Effect on CoA Synthesis/Levels | Mechanism/Target | Reference |
|---|---|---|---|
| Glucose, Pyruvate, Fatty Acids | Inhibition | Inhibit pantothenate kinase activity in cardiac muscle | nih.govresearchgate.net |
| Insulin (with glucose) | Inhibition | Inhibits pantothenate kinase activity in cardiac muscle | researchgate.net |
| Glucagon, Glucocorticoids | Increase | Increase total cellular CoA levels | portlandpress.com |
| Oxidative Stress | Increase | Increases total cellular CoA levels | portlandpress.com |
| Acyl-carnitines | Activation | Antagonize acetyl-CoA inhibition of pantothenate kinases | nih.gov |
| Cysteine Availability | Required for synthesis | Substrate for 4'-phosphopantothenoylcysteine synthase | nih.gov |
Biological Functions and Molecular Interactions of Phosphopantothenic Acid Derivatives
4'-Phosphopantetheine (B1211885) as an Essential Prosthetic Group in Enzyme Function
4'-Phosphopantetheine (4'-PP) is a versatile and indispensable prosthetic group for a variety of enzymes, particularly those involved in the biosynthesis of fatty acids, polyketides, and nonribosomal peptides. researchgate.netnih.govwikipedia.org Its primary role is to act as a covalent "swinging arm" that shuttles reactive intermediates between different active sites within a multi-enzyme complex or a multifunctional polypeptide. embl.de This function is made possible by its flexible, approximately 2 nm long chain, which allows the tethered substrate to access spatially distinct catalytic domains. wikipedia.orgsmolecule.com
Covalent Attachment to Acyl Carrier Proteins (ACPs) for Fatty Acid Synthesis.nih.govbenchchem.comwikipedia.org
The most well-characterized role of 4'-phosphopantetheine is as the prosthetic group of acyl carrier proteins (ACPs). wikipedia.org ACPs are small, acidic proteins that are central to the biosynthesis of fatty acids. ontosight.aicdnsciencepub.com The inactive form of ACP, known as apo-ACP, is converted to the active holo-ACP by the covalent attachment of the 4'-phosphopantetheine moiety from coenzyme A to a conserved serine residue on the ACP. wikipedia.orgwikipedia.org This post-translational modification is catalyzed by a specific 4'-phosphopantetheinyl transferase called acyl carrier protein synthase (ACPS). wikipedia.orgnih.gov The terminal sulfhydryl (-SH) group of the attached 4'-phosphopantetheine then forms a high-energy thioester bond with the growing acyl chain, effectively tethering it to the ACP. wikipedia.orgontosight.ai
The acyl-ACP then serves as the carrier of the elongating fatty acid chain, presenting it to the various enzymatic domains of the fatty acid synthase (FAS) complex for sequential rounds of condensation, reduction, dehydration, and a second reduction. ontosight.airesearchgate.net
Fatty acid synthesis occurs through two major types of synthase systems, both of which rely on ACP and its 4'-phosphopantetheine prosthetic group. cdnsciencepub.comnih.gov
Type I Fatty Acid Synthase (FAS I): Found in animals and fungi, the FAS I system consists of a large, multifunctional polypeptide chain where all the enzymatic domains, including the ACP, are part of a single protein. cdnsciencepub.comwikipedia.org The ACP domain within this large complex shuttles the growing fatty acid chain between the various catalytic sites. cdnsciencepub.com
Type II Fatty Acid Synthase (FAS II): Present in bacteria and plastids, the FAS II system is composed of a series of discrete, monofunctional enzymes. cdnsciencepub.comwikipedia.org In this system, the ACP is a small, individual protein that diffuses between the different enzymes of the pathway, carrying the acyl intermediate from one active site to the next. cdnsciencepub.comresearchgate.net
| Fatty Acid Synthase Type | Organism | Structure | Acyl Carrier Protein (ACP) |
| Type I (FAS I) | Animals, Fungi | Single, large multifunctional polypeptide | A domain within the polypeptide |
| Type II (FAS II) | Bacteria, Plastids | Discrete, monofunctional enzymes | A separate, small protein |
Association with 10-Formyltetrahydrofolate Dehydrogenase (FDH) Activity.benchchem.com
The enzyme 10-formyltetrahydrofolate dehydrogenase (FDH), crucial for folate metabolism, also requires a 4'-phosphopantetheine prosthetic group for its catalytic activity. oregonstate.edunih.govebi.ac.uk FDH is composed of two main catalytic domains connected by an intermediate domain that binds the 4'-phosphopantetheine moiety. ebi.ac.ukresearchgate.net This prosthetic group acts as a "swinging arm" to couple the activities of the two domains, facilitating the conversion of 10-formyltetrahydrofolate to tetrahydrofolate and CO2. oregonstate.edunih.govnih.gov In humans, a single, broad-specificity phosphopantetheinyl transferase is responsible for attaching the 4'-PP group to apo-FDH, thereby activating the enzyme. nih.govresearchgate.net
General Mechanisms of 4'-Phosphopantetheinylation and Holo-enzyme Activation.benchchem.com
The process of attaching the 4'-phosphopantetheine group to a target protein is known as phosphopantetheinylation. This crucial post-translational modification is catalyzed by a family of enzymes called 4'-phosphopantetheinyl transferases (PPTases). researchgate.netpnas.org PPTases transfer the 4'-phosphopantetheine moiety from coenzyme A to a conserved serine residue on an apo-carrier protein or a specific carrier domain within a larger enzyme. researchgate.netpnas.orgevitachem.com This reaction converts the inactive apo-protein into its active holo-form, capable of participating in its respective metabolic pathway. researchgate.netevitachem.com This activation is essential for the function of enzymes involved in fatty acid synthesis, polyketide synthesis, nonribosomal peptide synthesis, and other metabolic pathways. researchgate.netpnas.org
Involvement of Phosphopantothenic Acid in Specific Multi-Enzyme Complexes
This compound, as the precursor to 4'-phosphopantetheine, is integral to the function of various multi-enzyme complexes. researchgate.net These complexes often carry out a series of sequential reactions, and the 4'-phosphopantetheine arm, attached to a carrier protein or domain, is essential for holding and transferring substrates or intermediates between the different catalytic sites. oregonstate.edunih.gov In mammals, this transfer of the 4'-phosphopantetheinyl moiety from CoA to a specific protein is a post-translational modification catalyzed by a single, unique phosphopantetheinyl transferase. oregonstate.edunih.gov Examples of such multi-enzyme complexes that rely on this mechanism include fatty acid synthases, polyketide synthases, and non-ribosomal peptide synthetases. researchgate.netnih.gov
| Enzyme/Complex | Function | Role of 4'-Phosphopantetheine |
| Fatty Acid Synthase (FAS) | Fatty acid biosynthesis | Covalently attached to Acyl Carrier Protein (ACP) to carry growing fatty acid chain. wikipedia.org |
| 10-Formyltetrahydrofolate Dehydrogenase (FDH) | Folate metabolism | Acts as a swinging arm to couple the activities of two catalytic domains. oregonstate.edunih.gov |
| α-Aminoadipate Semialdehyde Synthase (AASS) | Lysine (B10760008) degradation | Required for the biological activity of the bifunctional enzyme. oregonstate.edunih.gov |
| Polyketide Synthases (PKS) | Polyketide biosynthesis | Covalently attached to an ACP domain to carry the growing polyketide chain. researchgate.netsmolecule.com |
| Nonribosomal Peptide Synthetases (NRPS) | Nonribosomal peptide biosynthesis | Covalently attached to a Peptidyl Carrier Protein (PCP) to carry the growing peptide chain. researchgate.netsmolecule.com |
The Presence and Role of this compound in Gramicidin (B1672133) S Synthetase
This compound is a crucial intermediate in the biosynthesis of coenzyme A (CoA). smolecule.comnumberanalytics.com Its derivative, 4'-phosphopantetheine, plays a direct and essential role as a prosthetic group in the enzymatic machinery of nonribosomal peptide synthetases (NRPSs), such as gramicidin S synthetase. nih.gov Gramicidin S synthetase, found in the bacterium Brevibacillus brevis, is a large, multi-enzyme complex that synthesizes the cyclic decapeptide antibiotic, gramicidin S. wikipedia.org
The synthesis of gramicidin S does not occur on ribosomes but is instead carried out by two main enzyme complexes: gramicidin S synthetase I (GrsA) and II (GrsB). wikipedia.org Within this system, the 4'-phosphopantetheine moiety, derived from this compound, is covalently attached to a specific domain of the synthetase known as the thiolation (T) domain or peptidyl carrier protein (PCP). nih.govwikipedia.org
The process unfolds in a series of steps:
An adenylation (A) domain within the synthetase activates a specific amino acid by reacting it with ATP to form an aminoacyl-AMP intermediate. nih.gov
This activated amino acid is then transferred to the thiol group (-SH) of the 4'-phosphopantetheine arm of the adjacent T domain, forming a thioester bond. nih.gov
The flexible 4'-phosphopantetheine arm then swings the tethered amino acid to the next module's condensation (C) domain, where peptide bond formation occurs. nih.gov
This cycle of activation, thiolation, and condensation is repeated for each amino acid in the peptide chain. nih.gov The 4'-phosphopantetheine group acts as a swinging arm, shuttling the growing peptide chain between the catalytic domains of the multienzyme complex. nih.gov Therefore, while this compound itself is not directly part of the final enzyme, its conversion to 4'-phosphopantetheine is indispensable for the function of gramicidin S synthetase and other NRPSs. nih.govcore.ac.uknih.gov
Downstream Metabolic Consequences of this compound Availability (via Coenzyme A)
This compound is a pivotal precursor in the synthesis of Coenzyme A (CoA), a fundamental molecule in cellular metabolism. numberanalytics.comnumberanalytics.com The availability of this compound directly influences the intracellular pool of CoA, which in turn has profound consequences on a vast array of metabolic pathways. rug.nl CoA and its thioester derivatives, such as acetyl-CoA, are central to the metabolism of carbohydrates, lipids, and proteins. imrpress.comwikipedia.orgimrpress.com They function as acyl group carriers, participate as substrates in enzymatic reactions, and act as allosteric regulators, linking energy status to metabolic regulation. nih.gov
Energy Metabolism and the Tricarboxylic Acid Cycle
Coenzyme A, synthesized from this compound, is indispensable for cellular energy production through the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. numberanalytics.comimrpress.com The primary entry point for carbon atoms into the cycle is acetyl-CoA. wikipedia.org This critical molecule is generated from multiple sources:
From Carbohydrates: Glucose is broken down via glycolysis to produce pyruvate (B1213749). The enzyme complex pyruvate dehydrogenase then catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, a key irreversible step linking glycolysis to the TCA cycle. wikipedia.org
From Fatty Acids: Beta-oxidation of fatty acids in the mitochondria systematically breaks down acyl-CoA molecules into units of acetyl-CoA. wikipedia.org
From Amino Acids: The carbon skeletons of several amino acids can be catabolized to produce acetyl-CoA or other TCA cycle intermediates. wikipedia.orgresearchgate.net
Once formed, acetyl-CoA donates its two-carbon acetyl group to the four-carbon molecule oxaloacetate, forming the six-carbon molecule citrate (B86180). This reaction, catalyzed by citrate synthase, initiates the TCA cycle. numberanalytics.com Through a series of enzymatic reactions, the cycle generates ATP (or GTP), NADH, and FADH2, which are the primary sources of reducing equivalents for the electron transport chain and oxidative phosphorylation, the main process of ATP production in aerobic organisms. numberanalytics.com Thus, the availability of CoA is a critical determinant of a cell's capacity for aerobic respiration and energy generation. imrpress.commdpi.com
Lipid Biosynthesis and Degradation
Coenzyme A is central to both the synthesis and breakdown of lipids, particularly fatty acids. imrpress.comopenaccessjournals.com The availability of CoA, and by extension its precursor this compound, dictates the balance between these two opposing pathways. nih.gov
Lipid Biosynthesis:
Fatty Acid Synthesis: This anabolic process primarily occurs in the cytoplasm and begins with acetyl-CoA. imrpress.comimrpress.com Acetyl-CoA carboxylase converts acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis. imrpress.com Both acetyl-CoA and malonyl-CoA are then utilized by the fatty acid synthase complex to build the growing fatty acid chain. imrpress.com
Cholesterol and Steroid Synthesis: Acetyl-CoA is the precursor for the synthesis of cholesterol and, subsequently, all steroid hormones. smolecule.comresearchgate.net
Lipid Degradation:
Fatty Acid β-Oxidation: This catabolic pathway occurs mainly in the mitochondria and peroxisomes. mdpi.comopenaccessjournals.com Fatty acids are first activated by being attached to CoA, forming acyl-CoA molecules. These are then transported into the mitochondria where they are sequentially broken down in the β-oxidation spiral, releasing acetyl-CoA in each cycle. wikipedia.orgopenaccessjournals.com This acetyl-CoA can then enter the TCA cycle for energy production. wikipedia.org
The dual role of CoA in these pathways highlights its importance as a key regulator of lipid metabolism, directing metabolic flow towards either energy storage (synthesis) or energy utilization (degradation) based on the cell's needs. wikipedia.orgimrpress.com
| Metabolic Process | Role of Coenzyme A | Key Molecules Derived from CoA | Cellular Location |
|---|---|---|---|
| Fatty Acid Synthesis | Serves as the primary building block and carrier of acyl groups. | Acetyl-CoA, Malonyl-CoA | Cytoplasm |
| Fatty Acid Degradation (β-Oxidation) | Activates fatty acids and is a product of the breakdown process. | Acyl-CoA, Acetyl-CoA | Mitochondria, Peroxisomes |
| Cholesterol Synthesis | Acts as the initial precursor for the entire pathway. | Acetyl-CoA | Cytoplasm/Endoplasmic Reticulum |
Amino Acid Metabolism and Interconversions
Coenzyme A and its derivatives are integral to the metabolism of numerous amino acids. imrpress.comwikipedia.org The catabolism of many amino acids, particularly branched-chain amino acids (leucine, isoleucine, and valine), ketogenic amino acids, and others, involves steps that require CoA to form thioester intermediates. rug.nlwikipedia.org For example, the breakdown pathways of these amino acids generate acetyl-CoA or other acyl-CoA molecules like propionyl-CoA and succinyl-CoA. imrpress.comimrpress.com
These acyl-CoA intermediates can then be channeled into other metabolic pathways:
Acetyl-CoA can enter the TCA cycle for energy production or be used for the synthesis of fatty acids and ketone bodies. wikipedia.org
Succinyl-CoA is a direct intermediate of the TCA cycle. imrpress.com
This involvement makes CoA a crucial link between protein metabolism and both energy production and lipid synthesis, allowing the carbon skeletons of amino acids to be used for fuel or converted into fats for storage. imrpress.comresearchgate.net
Role in Protein Acylation and Epigenetic Modifications
Beyond its role in intermediary metabolism, Coenzyme A is the source of acyl groups for protein acylation, a significant type of post-translational modification (PTM). imrpress.comimrpress.comnih.gov In these reactions, an acyl group from an acyl-CoA molecule is transferred to an amino acid residue (commonly lysine) on a target protein, a process catalyzed by acyltransferases. imrpress.comimrpress.com
The most studied form of this modification is acetylation, which utilizes acetyl-CoA as the acetyl group donor. frontiersin.org Histone acetylation is a key epigenetic mechanism that regulates gene expression. imrpress.comfrontiersin.org
Histone Acetylation: The transfer of an acetyl group to lysine residues on histone proteins, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of the lysine. frontiersin.org This is generally associated with a more open chromatin structure, making DNA more accessible to transcription factors and leading to increased gene expression. imrpress.comimrpress.com
| Acyl-CoA Donor | Type of Acylation | Primary Function/Effect |
|---|---|---|
| Acetyl-CoA | Acetylation | Epigenetic regulation (histone modification), alters protein function. |
| Propionyl-CoA | Propionylation | Regulates protein function and cellular signaling. |
| Butyryl-CoA | Butyrylation | Histone modification, influences gene expression. |
| Succinyl-CoA | Succinylation | Alters protein charge and function, links to TCA cycle. |
| Malonyl-CoA | Malonylation | Regulates enzyme activity and metabolic pathways. |
Comparative Biochemistry and Evolutionary Perspectives of Phosphopantothenic Acid Pathways
Phylogenetic Variations in Coenzyme A Biosynthesis Pathways
In the vast majority of bacteria and all eukaryotes, the synthesis of 4'-phosphopantothenate proceeds through a two-step pathway involving the intermediate pantothenate (Vitamin B5). oup.comnih.govresearchgate.net
Pantothenate Synthesis: The first step is the condensation of pantoate and β-alanine, a reaction catalyzed by the enzyme pantothenate synthetase (PS) . oup.comnih.gov This reaction requires ATP to proceed.
Pantothenate Phosphorylation: The resulting pantothenate is then phosphorylated at its 4'-hydroxyl group by the enzyme pantothenate kinase (PanK) , yielding 4'-phosphopantothenate. nih.gov This step is also ATP-dependent and is often the primary regulatory point and rate-limiting step of the entire CoA biosynthetic pathway in these organisms. nih.gov
This sequential process of condensation followed by phosphorylation is a hallmark of the canonical CoA pathway found in these two domains. researchgate.netasm.org
Archaea, with some exceptions, employ a novel and alternative pathway to produce 4'-phosphopantothenate, which notably reverses the order of the chemical reactions seen in bacteria and eukaryotes. oup.comnih.govportlandpress.com This pathway is defined by two unique enzymes not typically found in the other domains. researchgate.netasm.org
Pantoate Phosphorylation: In this pathway, pantoate is first phosphorylated by pantoate kinase (PoK) to produce an intermediate called 4-phosphopantoate. nih.govportlandpress.com
Condensation with β-alanine: Subsequently, the enzyme phosphopantothenate synthetase (PPS) catalyzes the ATP-dependent condensation of 4-phosphopantoate with β-alanine to form the final product, 4'-phosphopantothenate. nih.govnih.gov
Gene disruption experiments in the hyperthermophilic archaeon Thermococcus kodakaraensis have confirmed that both PoK and PPS are essential for CoA biosynthesis, as their absence leads to CoA auxotrophy. nih.govnih.gov The widespread presence of genes for PoK and PPS across archaeal genomes suggests this "phosphorylation-first" strategy is the predominant route in Archaea. nih.govnih.gov
Table 1: Comparison of 4'-Phosphopantothenate Synthesis Pathways
| Domain | Pathway Name | Key Enzymes | Reaction Sequence |
|---|---|---|---|
| Bacteria & Eukaryotes | PS/PanK Pathway | Pantothenate Synthetase (PS) Pantothenate Kinase (PanK) | 1. Pantoate + β-alanine → Pantothenate 2. Pantothenate → 4'-Phosphopantothenate |
| Archaea (most) | PoK/PPS Pathway | Pantoate Kinase (PoK) Phosphopantothenate Synthetase (PPS) | 1. Pantoate → 4-Phosphopantoate 2. 4-Phosphopantoate + β-alanine → 4'-Phosphopantothenate |
Common Pathway in Bacteria and Eukaryotes
Evolutionary Conservation of Phosphopantothenic Acid as a Key Intermediate Across Domains of Life
The existence of distinct, non-homologous enzyme systems that evolved to synthesize the same molecule—4'-phosphopantothenate—strongly underscores its fundamental and indispensable role in metabolism. nih.gov While the upstream pathways diverged, the downstream segment of CoA biosynthesis, which converts 4'-phosphopantothenate into CoA, is largely conserved across all three domains of life. nih.govoup.com This suggests that 4'-phosphopantothenate was an established, crucial building block before the divergence of the primary life domains. portlandpress.com
Phylogenetic analyses propose that the enzymes for synthesizing phosphopantothenate were likely developed independently in the bacterial and archaeal lineages through convergent evolution. nih.govoup.com Eukaryotes appear to have inherited their pathway for pantothenate synthesis from a bacterial ancestor. oup.com The fact that life converged on this specific molecule as the universal precursor for the latter stages of CoA synthesis highlights its chemical suitability and importance as a metabolic hub. Its structure provides the necessary scaffold for the subsequent additions of cysteine and an adenylyl group to form the final CoA molecule. mdpi.com
Implications for Biotechnological Applications and Antimicrobial Development Targeting PPA Metabolism
The unique biochemistry and essential nature of the pathways leading to this compound (PPA) make them attractive for both industrial and therapeutic exploitation.
For biotechnological purposes, microorganisms are harnessed for the production of CoA. Studies have focused on screening bacteria, such as Brevibacterium ammoniagenes, and yeasts for their ability to accumulate large quantities of CoA from precursors like pantothenic acid and cysteine. oup.com In these processes, this compound is a key intracellular intermediate. oup.com The optimization of fermentation conditions, such as glucose and phosphate (B84403) concentrations, is critical for maximizing the yield of CoA in organisms like baker's yeast, demonstrating a direct application of manipulating this metabolic pathway. oup.com
In the realm of antimicrobial development, the CoA biosynthesis pathway is a prime target. nih.govoup.comnih.gov Its essentiality means that inhibiting any step can be lethal to pathogenic microbes, which generally cannot acquire CoA from their hosts. oup.com The significant structural and sequential differences between the enzymes in the bacterial PPA pathway and their human counterparts offer a clear avenue for designing selective inhibitors. oup.comnih.gov
Targeting PanK: Bacterial pantothenate kinase (PanK) is a major focus for developing new antibiotics. nih.gov Analogues of pantothenic acid, such as N-substituted pantothenamides, act as antimetabolites. nih.govrsc.org These compounds can be utilized by the bacterial PanK, leading to the formation of altered, non-functional CoA derivatives that inhibit other essential enzymes, effectively crippling bacterial metabolism. rsc.org
Unique Bacterial Pathways: The discovery of the archaeal-type PoK/PPS pathway in some symbiotic bacteria like Candidatus poribacteria presents novel targets not found in humans. oup.com
Validated Target in Pathogens: The CoA pathway has been genetically validated as essential for the viability of major pathogens like Mycobacterium tuberculosis, making its enzymes, including those involved in PPA synthesis, high-priority targets for new anti-tuberculosis agents. oup.comfrontiersin.org
Table 2: PPA Metabolism Enzymes as Antimicrobial Targets
| Enzyme Target | Organism(s) | Strategy / Inhibitor Class | Rationale for Targeting |
|---|---|---|---|
| Pantothenate Kinase (PanK) | Staphylococcus aureus, E. coli, M. tuberculosis | Antimetabolites (e.g., Pantothenamides) | Essential enzyme; differs from human PanK, allowing for selective inhibition. nih.govnih.govfrontiersin.org |
| Pantoate Kinase (PoK) / Phosphopantothenate Synthetase (PPS) | Archaea, some bacteria (e.g., Candidatus poribacteria) | Novel Inhibitors (research phase) | Unique pathway not present in humans or most common bacteria, offering high specificity. oup.com |
| Pantothenate Synthetase (PS) | Bacteria | Inhibitors of pantothenate biosynthesis | Essential for bacteria that synthesize their own pantothenate; absent in humans. oup.com |
Advanced Methodologies for Research on Phosphopantothenic Acid Metabolism
Enzymatic Assays and Kinetic Characterization of Biosynthetic Enzymes
The synthesis of phosphopantothenic acid is catalyzed by pantothenate kinase (PanK), the first and often rate-limiting enzyme in the CoA biosynthetic pathway. Understanding the function of PanK and other related enzymes necessitates detailed enzymatic assays and kinetic characterization. These studies provide crucial information on substrate affinity, catalytic efficiency, and regulatory mechanisms.
A variety of methods are employed to measure the activity of these enzymes. Spectrophotometric assays, often coupled to the oxidation of NADH, are a common approach. For more sensitive and direct quantification, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are utilized. Radiochemical assays have also been instrumental in determining enzyme kinetics. acs.org
Kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) are determined for substrates like pantothenate and ATP. For instance, kinetic analysis of PanK from Escherichia coli revealed the presence of two ATP binding sites exhibiting positive cooperativity. nih.gov In contrast, studies on PanK from Aspergillus nidulans and Plasmodium falciparum have also provided detailed kinetic parameters. researchgate.netfrontiersin.org The kinetic properties can vary significantly between different types of PanKs (Type I, II, and III) and across different organisms. asm.org For example, the PanK from the thermoacidophilic archaeon Picrophilus torridus exhibits a much higher K_m for pantothenate compared to its E. coli counterpart. asm.org
Table 1: Comparative Kinetic Parameters of Pantothenate Kinase (PanK) from Various Organisms
| Organism | Enzyme Type | K_m (Pantothenate) (μM) | K_m (ATP) (μM) | Reference |
| Escherichia coli | Type I | - | - | nih.gov |
| Aspergillus nidulans | Eukaryotic | 60 | 145 | researchgate.net |
| Plasmodium falciparum | Eukaryotic | 44.5 ± 5.5 | 59.2 ± 15.9 | frontiersin.org |
| Thermus maritimus | Type III | 40.3 ± 3.3 | 6040 ± 710 | asm.org |
| Helicobacter pylori | Type III | 101 ± 26 | 9590 ± 2140 | asm.org |
| Picrophilus torridus | Archaeal | 621 ± 10 | 99 ± 16 | asm.org |
Note: Some values are presented as mean ± standard error. The specific conditions of the assays can influence the determined kinetic parameters.
The identification of molecules that can modulate the activity of PanK is of significant interest for both basic research and therapeutic development. nih.gov High-throughput screening (HTS) allows for the rapid testing of large chemical libraries to find such modulators. acs.orgnih.gov For example, a screen of over 520,000 compounds led to the discovery of novel activators and inhibitors of PanK. nih.govnih.gov These screens often utilize robust and reproducible assay formats, although variations in assay conditions, such as ATP concentration, can affect the measured potency of compounds. acs.orgnih.gov The identified "hits" from these screens can then be further characterized to understand their mechanism of action, such as whether they bind to the ATP-enzyme complex. nih.govacs.org
Genetic and Molecular Approaches in Model Organisms
Model organisms are invaluable for dissecting the genetic and molecular underpinnings of this compound metabolism.
Modern gene editing and silencing techniques provide powerful tools to investigate the function of specific genes in the CoA biosynthetic pathway. Techniques like shRNA (short hairpin RNA)-mediated knockdown have been used to reduce the expression of PANK2 in human cell lines. plos.org Such studies have revealed that silencing PANK2 can lead to a reduction in cell proliferation and alterations in iron homeostasis. researchgate.net CRISPR/Cas9 technology is also being employed to create knockout cell lines for PANK1, PANK2, and PANK3 to study their individual and combined roles in cancer cell viability. uth.edu These genetic manipulations in cell lines like HeLa and neuroblastoma cells help to elucidate the specific functions of different PanK isoforms. researchgate.netnih.gov
To perform detailed biochemical and structural analyses, large quantities of pure enzymes are required. This is typically achieved through the overexpression of the corresponding genes in a host organism, most commonly E. coli. nih.gov The gene of interest is cloned into an expression vector, which is then introduced into the host. nih.gov Following induction of gene expression, the recombinant protein can be purified to homogeneity using techniques like affinity chromatography. nih.gov This approach has been successfully used to produce and purify various enzymes involved in CoA biosynthesis, including PanK and phosphopantothenoylcysteine synthase. researchgate.net
The yeast Saccharomyces cerevisiae has proven to be a powerful model organism for studying CoA biosynthesis due to its genetic tractability. nih.gov In yeast, the CAB1 gene encodes pantothenate kinase. nih.gov Since CAB1 is an essential gene, its disruption can be lethal. mdpi.com However, conditional mutants, such as temperature-sensitive alleles, allow for the study of the effects of reduced PanK activity. nih.gov For example, a G351S missense mutation in CAB1 was identified as the cause of a conditional phenotype. nih.gov By expressing human PANK2 cDNA in a yeast strain lacking CAB1, researchers can create a model to study the effects of human mutations associated with diseases like Pantothenate Kinase-Associated Neurodegeneration (PKAN). mdpi.com This yeast model recapitulates key features of the human disease, including mitochondrial dysfunction and altered lipid metabolism. mdpi.com Mutational analysis of other regulatory factors, such as the general regulatory factor CP1 which binds to the centromere DNA element I, has also provided insights into the broader regulation of genes involved in metabolic pathways.
Overexpression and Purification of this compound-Related Enzymes
Metabolomic and Isotopic Tracing Studies
Metabolomics provides a systems-level view of the small molecules, or metabolites, within a cell or tissue. This approach is used to understand the global metabolic state and how it is altered by genetic or environmental perturbations. nih.gov For instance, metabolomic analysis of Pekin ducks with pantothenic acid deficiency revealed significant changes in metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism. nih.gov
Isotopic tracing is a powerful technique that complements metabolomics by tracking the fate of labeled atoms from a nutrient source through metabolic pathways. nih.gov By providing cells with a substrate containing a stable isotope, such as ¹³C-labeled glucose or isotopically labeled pantothenate, researchers can follow the incorporation of the label into downstream metabolites like this compound and CoA. acs.orgbiorxiv.org This allows for the quantification of metabolic flux, or the rate of turnover of molecules through a pathway. nih.govelifesciences.org For example, stable isotope labeling by essential nutrients in cell culture (SILEC) has been developed to generate labeled CoA and its thioesters for use as internal standards in quantitative mass spectrometry assays. acs.org Isotopic tracing has been instrumental in revealing how different precursors contribute to the cytoplasmic acetyl-CoA pool for fatty acid synthesis and how CoA supplementation can influence glucose metabolism in macrophages. biorxiv.orgelifesciences.org These advanced techniques are crucial for understanding the dynamic regulation of this compound and CoA metabolism in health and disease. nih.gov
Quantitative Analysis of this compound and its Metabolites
The accurate quantification of this compound and its related metabolites is crucial for understanding the dynamics of coenzyme A (CoA) biosynthesis and its regulation. Various analytical techniques have been employed to measure the levels of these compounds in different biological matrices.
One established method involves the enzymatic hydrolysis of cell lysates, followed by analysis of the liberated pantothenic acid using radioimmunoassay (RIA) and paper chromatography. nih.gov This approach was utilized to characterize and quantitate pantothenic acid derivatives in red blood cells, identifying the presence of pantothenic acid, 4'-phosphopantothenic acid, and pantetheine (B1680023). nih.gov
High-performance liquid chromatography (HPLC) is another powerful tool for the separation and quantification of these metabolites. Reversed-phase HPLC, for instance, can completely separate pantothenic acid, 4'-phosphopantothenic acid, 4'-phosphopantothenoyl-l-cysteine, and 4'-phosphopantetheine (B1211885) using straight elution modes. researchgate.net Furthermore, a methanol (B129727) gradient in an HPLC system allows for the separation of all CoA biosynthesis precursors, as well as CoASH, CoASS, and dephospho-CoASS, in a single run. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR, has also been applied for the quantitative analysis of related compounds without the need for extensive purification or derivatization. researchgate.net This technique, often in conjunction with an internal standard, provides a rapid and reproducible method for quantification. researchgate.net
Table 1: Methods for Quantitative Analysis of this compound and its Metabolites
| Method | Principle | Analytes Measured | Reference |
|---|---|---|---|
| Enzymatic Hydrolysis with RIA and Paper Chromatography | Enzymatic release of pantothenic acid from its derivatives, followed by quantification using radioimmunoassay and separation by paper chromatography. | Pantothenic acid, 4'-phosphopantothenic acid, pantetheine | nih.gov |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of compounds based on their hydrophobicity. | Pantothenic acid, 4'-phosphopantothenic acid, 4'-phosphopantothenoyl-l-cysteine, 4'-phosphopantetheine, CoASH, CoASS, dephospho-CoASS | researchgate.net |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Quantification based on the relative ratio of the integral of a specific signal to that of a known amount of an internal standard. | Related compounds without extensive purification | researchgate.net |
Use of Isotopically Labeled Precursors for Pathway Elucidation and Flux Analysis
Isotopically labeled compounds are invaluable tools for tracing metabolic pathways and quantifying the flux of molecules through them. In the study of this compound metabolism, the use of labeled precursors has provided significant insights into the biosynthesis of CoA.
A notable example is the use of isotopically-labeled fosmetpantotenate (B607538), a prodrug of this compound, to investigate its incorporation into CoA. nih.govplos.org In these studies, fosmetpantotenate containing stable isotopes such as ¹⁸O in the phosphate (B84403) group and ¹⁵N and ¹³C₃ in the pantothenic acid moiety was administered to mice. plos.org Subsequent analysis of tissues revealed the extent to which the labeled this compound was incorporated into the CoA pool.
Key findings from these studies include:
Following oral administration of isotopically labeled fosmetpantotenate to mice, approximately 40% of liver CoA was derived from the labeled precursor. nih.gov
Direct intrastriatal administration in mice resulted in about 50% of brain CoA originating from the labeled fosmetpantotenate. nih.gov
A 10-day course of intracerebroventricular dosing in mice led to approximately 30% of brain CoA containing the stable isotopic labels. nih.gov
These experiments unequivocally demonstrated that exogenously supplied this compound, via a prodrug, is effectively utilized for CoA synthesis in various tissues. nih.govplos.org This approach supports the hypothesis that fosmetpantotenate can replace reduced this compound in tissues deficient in pantothenate kinase 2 activity. nih.gov
Table 2: Incorporation of Isotopically Labeled Fosmetpantotenate into Coenzyme A in Mice
| Administration Route | Tissue | Percentage of CoA Derived from Labeled Precursor | Reference |
|---|---|---|---|
| Oral | Liver | ~40% | nih.gov |
| Intrastriatal | Brain | ~50% | nih.gov |
| Intracerebroventricular (10-day dosing) | Brain | ~30% | nih.gov |
Structural Biology of this compound-Binding Proteins and Enzymes
The three-dimensional structures of enzymes that bind this compound provide critical information about their function, substrate specificity, and catalytic mechanisms. X-ray crystallography has been instrumental in elucidating these structures.
Elucidation of Enzyme-Substrate Complexes and Catalytic Sites
The study of enzyme-substrate and enzyme-product complexes offers a detailed view of the molecular interactions that govern catalysis. For pantothenate kinase, the enzyme that phosphorylates pantothenic acid to produce this compound, several key structural insights have been gained.
Crystal structures of pantothenate kinase from Mycobacterium tuberculosis in complex with its substrate (pantothenate) and product (phosphopantothenate) have been determined. nih.gov These structures reveal that inhibitors can bind in the active site, overlapping with the binding sites of the natural substrate and product. nih.gov The elucidation of these complexes has also allowed for the modeling of the cofactor-binding loop in both open and closed conformations, providing a deeper understanding of the enzyme's dynamics during catalysis. nih.gov
Furthermore, structural studies of human pantothenate kinase 3 (PANK3) have revealed significant conformational changes upon substrate and product binding. ebi.ac.uk The binding of substrates and the subsequent release of products are associated with a large rotation of the amino-terminal nucleotide-binding domain, which closes the active site and facilitates the necessary interactions for catalysis. ebi.ac.uk The active site itself contains specific amino acid residues that form temporary, weak non-covalent bonds with the substrate, ensuring its proper orientation for the reaction to occur. geekymedics.com The catalytic site, also within the active site, contains residues that directly participate in the chemical transformation of the substrate. geekymedics.com
Phosphopantothenic Acid in Pathophysiological Contexts: Mechanistic Investigations
Dysregulation of Phosphopantothenic Acid Homeostasis and Associated Metabolic Imbalances
The stability of this compound levels is crucial for cellular metabolism, primarily as an essential intermediate in the biosynthesis of Coenzyme A (CoA). Dysregulation of its homeostasis, most notably due to defects in the enzyme pantothenate kinase, leads to significant metabolic disturbances. Since this compound is a direct precursor to CoA, its deficiency impacts a vast number of metabolic pathways. CoA is a critical cofactor in the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of various cellular components. embopress.orgembopress.org
Perturbations in this compound synthesis disrupt the equilibrium of these CoA-dependent reactions, which can stall metabolism. researchgate.net Research on patient-derived cells and metabolic profiling of plasma from individuals with underlying genetic defects in this compound synthesis have revealed specific metabolic consequences. These include defects in bile acid conjugation and lipid metabolism, with a notable reduction in triglycerides and various phospholipids. plos.org Furthermore, elevated lactate (B86563) levels are often observed in patients, indicating a shift towards anaerobic metabolism and significant mitochondrial dysfunction. plos.org The disruption extends to the broader network of phosphate (B84403) metabolism, where imbalances can induce oxidative stress and contribute to systemic dysfunction. nih.gov
Genetic Disorders Affecting this compound Synthesis Pathways
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal recessive genetic disorder that serves as the primary human model for the consequences of impaired this compound synthesis. nih.govmdpi.com The disease is caused by mutations in the PANK2 gene, which encodes pantothenate kinase 2, the mitochondrial isoform of the enzyme responsible for phosphorylating pantothenate (Vitamin B5) to form 4'-phosphopantothenate. nih.govnih.gov This reaction is the initial and rate-limiting step in the mitochondrial CoA biosynthesis pathway. plos.org
PKAN is the most prevalent form of Neurodegeneration with Brain Iron Accumulation (NBIA), a group of disorders characterized by the progressive buildup of iron in the basal ganglia. nih.govnih.gov The clinical presentation of PKAN is typically divided into classic and atypical forms. researchgate.net Classic PKAN usually manifests in early childhood with symptoms including progressive dystonia, dysarthria (difficulty speaking), rigidity, and pigmentary retinopathy. researchgate.net The atypical form has a later onset, generally after the age of 10, and is characterized by prominent speech defects and a more gradual progression of motor symptoms. researchgate.net Brain MRI scans of individuals with PKAN often show a characteristic "eye-of-the-tiger" sign in the globus pallidus, representing iron accumulation with a central region of hyperintensity. researchgate.net
The molecular pathology of PKAN is rooted in the deficiency of functional PANK2 enzyme, leading to a bottleneck in the synthesis of this compound and, consequently, a downstream deficiency of CoA within the mitochondria. embopress.orgplos.org Although other PANK isoforms (PANK1 and PANK3) exist in the cytosol, they cannot fully compensate for the loss of mitochondrial PANK2 function. embopress.org This compartmentalized deficiency is critical, as mitochondrial CoA is vital for numerous processes, including the TCA cycle and the synthesis of fatty acids. embopress.orgembopress.org
Deficient PANK2 activity is hypothesized to impair CoA biosynthesis, resulting in a cascade of metabolic failures. embopress.org Research suggests that while total cellular CoA levels may sometimes appear normal in patient-derived fibroblasts due to the compensatory activity of other PANK isoforms, a significant reduction in CoA is specifically observed within the mitochondrial fraction. embopress.org This mitochondrial CoA deficiency disrupts cellular bioenergetics and lipid metabolism. embopress.org Furthermore, the reduction in CoA levels can affect the post-translational modification of proteins, such as acetylation and CoAlation, which play roles in protein regulation. embopress.org The precise mechanisms linking the CoA defect to the specific neurodegenerative pattern and iron accumulation seen in PKAN are complex and continue to be an active area of investigation. jneurosci.org
The depletion of this compound and the resultant mitochondrial CoA deficiency in PKAN trigger a cascade of detrimental systemic and cellular effects.
Mitochondrial Dysfunction: A hallmark consequence is impaired mitochondrial function. This is evidenced by elevated lactate levels in patients, suggesting a breakdown in aerobic respiration. plos.org Studies using various models, including patient-derived cells and animal models, have demonstrated altered mitochondrial membrane potential, swollen mitochondria, and increased production of reactive oxygen species (ROS). The activity of key mitochondrial enzyme complexes, such as pyruvate (B1213749) dehydrogenase and Complex I of the electron transport chain, is also diminished, further compromising energy production. nih.govmdpi.com
Iron Homeostasis: PKAN is fundamentally a disorder of brain iron accumulation. The link between faulty CoA synthesis and iron dysregulation is thought to involve the accumulation of cysteine. In the absence of sufficient CoA pathway intermediates, cysteine may accumulate and chelate iron, leading to its deposition in the globus pallidus. nih.gov The subsequent oxidation of cysteine in the presence of this excess iron can generate free radicals, contributing to oxidative stress and neuronal damage. embopress.org Investigations in mouse models of PKAN have confirmed perturbations in iron homeostasis, with altered expression of iron-related genes in the globus pallidus. nih.gov
Dopamine (B1211576) Metabolism: The movement disorders, such as dystonia and parkinsonism, seen in PKAN patients point to a disruption in dopamine signaling. nih.govresearchgate.net Research using mouse models with Pank2 gene deletion has revealed specific defects in dopamine metabolism, particularly in the disease-vulnerable globus pallidus. nih.govnih.gov These models show a significant upregulation in the expression of dopamine receptor genes (Drd1 and Drd2) and decreased levels of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov This dysregulation of dopamine homeostasis provides a direct molecular link between the primary CoA metabolic defect and the severe extrapyramidal symptoms of the disease. researchgate.net
Elucidation of Molecular Mechanisms Underlying Coenzyme A Deficiency in PKAN
Research into Substrate Replacement and Therapeutic Modalities for this compound Deficiency
Given that the primary defect in PKAN is the inability to produce this compound (PPA) within the mitochondria, a logical therapeutic strategy is to bypass the dysfunctional PANK2 enzyme by supplying PPA directly. However, PPA itself has poor cell permeability due to its anionic charge and does not effectively restore CoA levels when administered systemically. This challenge led to the development of PPA prodrugs, which are modified to improve cell and blood-brain barrier penetration.
Fosmetpantotenate (B607538) (formerly RE-024) is a PPA prodrug designed to deliver PPA into cells, thereby replenishing the product of the defective PANK2 enzyme. Preclinical research has provided proof-of-concept for this approach. In vitro studies using human neuroblastoma cells with silenced PANK2 expression demonstrated that fosmetpantotenate could effectively restore CoA levels and rescue defects in CoA-dependent processes like tubulin acetylation. Acute treatment with fosmetpantotenate led to a two- to four-fold increase in free CoA levels in these cells.
Subsequent in vivo studies in monkeys showed that orally administered fosmetpantotenate resulted in measurable levels of the prodrug in the blood and, crucially, its ability to reach the brain was confirmed by its detection in striatal dialysate. These preclinical findings supported the potential of fosmetpantotenate as a substrate replacement therapy for PKAN, leading to its evaluation in clinical trials.
Restoration of Coenzyme A Levels and Normalization of Downstream Processes in in vitro and in vivo Models
In the context of pathophysiological conditions arising from impaired this compound synthesis, particularly Pantothenate Kinase-Associated Neurodegeneration (PKAN), research has focused on strategies to restore Coenzyme A (CoA) levels and normalize subsequent metabolic processes. PKAN is caused by mutations in the PANK2 gene, which encodes the mitochondrial enzyme pantothenate kinase 2, responsible for phosphorylating pantothenic acid to this compound—the initial and rate-limiting step in CoA biosynthesis. plos.orgnih.gov This deficiency leads to reduced CoA levels, affecting numerous cellular functions. plos.orgnih.gov
A primary therapeutic approach involves bypassing the defective PANK2 enzyme by directly supplying its product, this compound. However, this compound itself exhibits poor cell permeability due to its anionic nature, limiting its direct therapeutic use. plos.orgnih.gov To overcome this, prodrugs of this compound have been developed. These are modified versions designed to cross cell membranes and then be metabolized into this compound inside the cell. plos.orgnih.gov
One such prodrug, fosmetpantotenate (RE-024), has been investigated for its ability to replenish this compound in tissues with deficient PANK2 activity. plos.org In vitro studies using human neuroblastoma cells with silenced PANK2 have demonstrated that fosmetpantotenate can effectively restore CoA levels. plos.orgnih.gov This restoration of CoA subsequently rescues defects in CoA-dependent processes, such as the acetylation of tubulin. plos.orgresearchgate.netmdpi.com
In Vitro Research Findings on Fosmetpantotenate:
| Cell Model | Treatment | Outcome on CoA Levels | Impact on Downstream Processes |
| Human neuroblastoma cells with shRNA-silenced PANK2 | Acute doses of fosmetpantotenate (25 to 200 µM) | 2- to 4-fold increase in free CoA levels. plos.org | Restored levels of acetyl tubulin. plos.org |
| Human neuroblastoma cells with shRNA-silenced PANK2 | Low dose of fosmetpantotenate over 5 days | ~2.5-fold increase in total CoA. plos.org | - |
| Human PANK2-/- neuroblastoma cell line | Cyclic this compound prodrug | Increased CoA levels. nih.govresearchgate.net | - |
In vivo studies have further supported the potential of this approach. Following administration of isotopically labeled fosmetpantotenate in animal models, a significant portion of the CoA pool in both the liver and brain was found to be derived from the administered compound. plos.orgnih.gov This indicates that the prodrug can reach the target tissues, be converted to this compound, and be incorporated into the CoA biosynthetic pathway. plos.orgnih.gov Specifically, in mice, approximately 40% of liver CoA and 50% of brain CoA originated from labeled fosmetpantotenate after oral and intrastriatal administration, respectively. plos.orgnih.gov Furthermore, a 10-day intracerebroventricular administration in mice resulted in about 30% of brain CoA containing the stable isotopic labels. plos.orgnih.gov
More recently, new series of cyclic phosphate prodrugs of this compound have been developed and have shown the ability to regenerate significant levels of CoA in a PANK2 knockout cell model. acs.org A proof-of-concept study in mice demonstrated that these newer prodrugs can deliver this compound to the brain after oral administration and confirmed its incorporation into CoA. acs.org
Targeting the this compound Pathway for Therapeutic Development
The critical role of the this compound pathway in the biosynthesis of Coenzyme A (CoA) has made it an attractive target for therapeutic interventions, not only for genetic disorders like PKAN but also for developing novel antimicrobial agents. nih.govresearchgate.netnih.gov
Development of Inhibitors for Pathogen-Specific Coenzyme A Biosynthesis
The CoA biosynthesis pathway is essential for the survival of pathogenic microorganisms, including bacteria, fungi, and protozoa. nih.govresearchgate.net Significant differences between the enzymes of this pathway in pathogens and their human counterparts present an opportunity for the development of selective inhibitors. researchgate.netresearchgate.net
Pantothenate kinase (PanK), the enzyme that synthesizes this compound from pantothenic acid, has been a primary focus for the development of inhibitors targeting a wide array of pathogenic bacteria. researchgate.netscholaris.ca The goal is to create compounds that specifically block the bacterial PanK without affecting the human enzyme, thereby halting bacterial growth. researchgate.net
Another key target in the bacterial CoA pathway is the bifunctional protein CoaBC, which possesses both phosphopantothenoylcysteine synthetase (PPCS) and phosphopantothenoylcysteine decarboxylase (PPCDC) activities. nih.gov This protein is responsible for converting this compound into 4'-phosphopantothenoylcysteine and then to 4'-phosphopantetheine (B1211885). researchgate.netnih.gov The natural product CJ-15,801, for instance, selectively inhibits the PPCS activity of CoaBC in Staphylococcus aureus after being activated by PanK. nih.gov This has spurred the development of bisubstrate mimics and masked prodrugs that target this essential bacterial enzyme. nih.gov
Examples of Pathogen-Specific CoA Biosynthesis Inhibitors:
| Target Enzyme | Organism | Inhibitor Type | Mechanism of Action |
| Pantothenate Kinase (PanK) | Various pathogenic bacteria | N-substituted pantothenamides | Inhibit CoA biosynthesis and utilization. researchgate.netscholaris.ca |
| CoaBC (PPCS activity) | Staphylococcus aureus, Mycobacterium tuberculosis | CJ-15,801 (natural product) and synthetic bisubstrate mimics | After activation by PanK, they mimic the reaction intermediate, inhibiting the enzyme. nih.gov |
These strategies validate the CoA biosynthesis pathway as a viable target for creating new antimicrobial drugs with novel mechanisms of action. researchgate.netnih.gov
Modulating Pathway Activity for Host Metabolic Control
In addition to inhibiting the pathway in pathogens, modulating its activity in the host holds therapeutic promise for certain metabolic conditions. The phosphorylation of pantothenic acid by pantothenate kinase is the flux-generating, or rate-controlling, step in CoA synthesis in mammalian tissues like the heart. physiology.org
Furthermore, the availability of cysteine can become a limiting factor for the enzyme 4'-phosphopantothenyl cysteine synthase, which acts downstream of this compound. physiology.org This highlights the interconnectedness of the CoA pathway with other metabolic pathways, such as amino acid metabolism.
Therapeutic strategies aimed at modulating host CoA levels are being explored. For example, the pantothenate analog hopantenate (HoPan) has been shown to inhibit phosphopantothenoylcysteine synthetase activity, thereby modulating CoA levels. researchgate.net Additionally, allosteric activators of PANK, such as the pantazine PZ-2891, have been developed. mdpi.com This compound can cross the blood-brain barrier and activate PANK enzymes, bypassing feedback inhibition and increasing brain CoA content in mouse models. mdpi.com Such approaches could be beneficial in conditions where CoA homeostasis is dysregulated. mdpi.comrug.nl
Emerging Avenues and Future Research Directions in Phosphopantothenic Acid Biology
Discovery and Characterization of Novel Regulatory Networks and Enzyme Isoforms
The canonical pathway of Coenzyme A (CoA) biosynthesis, where phosphopantothenic acid (PPA) is a key intermediate, is well-established. However, emerging research is uncovering novel regulatory networks and enzyme isoforms that add layers of complexity to our understanding of PPA metabolism.
Recent studies have identified new isoforms of pantothenate kinase (PanK), the enzyme responsible for phosphorylating pantothenic acid to form PPA. nih.govmdpi.com For instance, a third distinct isoform of PanK has been identified in pathogenic bacteria like Helicobacter pylori and Pseudomonas aeruginosa. nih.gov Unlike other bacterial and eukaryotic PanK isoforms, its activity is not regulated by CoA or acetyl-CoA. nih.gov In mammals, four PanK isoforms (PANK1-4) exist, each with distinct tissue expression and intracellular localization, suggesting specialized roles in different cellular contexts. mdpi.com For example, PANK2 is localized in neuronal cell mitochondria, and its dysfunction is linked to pantothenate kinase-associated neurodegeneration (PKAN). researchgate.netnih.gov
Furthermore, research in archaea has revealed a novel pathway for CoA biosynthesis, involving two unique enzymes: pantoate kinase and phosphopantothenate synthetase. nih.gov The archaeal phosphopantothenate synthetase catalyzes the ATP-dependent condensation of 4-phosphopantoate and β-alanine and exhibits distinct substrate specificity and lack of feedback inhibition by CoA or its derivatives. nih.gov
In fungi, the biosynthesis of secondary metabolites like penicillin is induced by compounds such as 1,3-diaminopropane (B46017) and spermidine. mdpi.com Proteomic studies have shown that these inducers trigger enzymes involved in β-alanine and pantothenic acid biosynthesis, which are precursors to the phosphopantetheine group required for the activation of multidomain enzymes like non-ribosomal peptide synthetases and polyketide synthases. mdpi.com This highlights a regulatory link between polyamine metabolism and the PPA pathway in fungi. mdpi.com
Future research in this area will likely focus on elucidating the specific functions of these newly discovered enzyme isoforms and understanding how they are integrated into the broader metabolic and signaling networks of the cell. The discovery of alternative pathways and regulatory mechanisms opens up new possibilities for targeting these pathways in pathogens or for therapeutic intervention in diseases associated with dysfunctional PPA metabolism.
Comprehensive Structural and Mechanistic Studies of PPA-Interacting Proteins
A deep understanding of the three-dimensional structures and catalytic mechanisms of proteins that interact with this compound is crucial for both fundamental biological insight and the development of targeted therapeutics. The interaction between proteins and small molecules like PPA can lead to significant changes in protein structure and function. researchgate.netnih.gov
Key enzymes in the CoA biosynthetic pathway that directly interact with PPA are primary targets for such studies. These include:
Pantothenate Kinase (PanK): This enzyme catalyzes the first committed step in CoA biosynthesis, the phosphorylation of pantothenic acid to PPA. nih.govscholaris.ca Structural and mechanistic studies of PanK from various organisms, including pathogenic bacteria like Staphylococcus aureus, are providing a platform for the design of novel antimicrobial agents. scholaris.ca Understanding the structural differences between bacterial and human PanK isoforms is key to developing selective inhibitors. researchgate.net
Phosphopantothenoylcysteine Synthetase (PPCS): This enzyme catalyzes the condensation of PPA with cysteine. mdpi.com Pathogenic variants in the gene encoding PPCS have been linked to conditions like dilated cardiomyopathy. mdpi.com
Phosphopantothenoylcysteine Decarboxylase (PPCDC): This enzyme is responsible for the decarboxylation of 4'-phospho-N-pantothenoylcysteine. mdpi.com Variants in the PPCDC gene have also been associated with cardiac conditions. mdpi.com
Detailed biochemical characterization of these enzymes, such as the phosphopantothenate synthetase from the archaeon Thermococcus kodakarensis, has revealed important kinetic properties, substrate specificities, and regulatory mechanisms. nih.gov For instance, this archaeal enzyme shows a strict preference for ATP and is not inhibited by the final products of the pathway, CoA or acetyl-CoA. nih.gov
Future research will undoubtedly involve the use of advanced techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography to solve the structures of these enzymes in complex with PPA and other substrates or inhibitors. Such studies will provide atomic-level details of the active sites and allosteric regulatory sites, paving the way for the rational design of potent and specific modulators of PPA metabolism.
Integration of Multi-Omics Data for Systems-Level Understanding of PPA Metabolism
To gain a holistic view of this compound metabolism and its intricate connections to other cellular processes, researchers are increasingly turning to the integration of multi-omics data. nih.govazolifesciences.comfrontiersin.org This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of biological networks. dtu.dk
By analyzing these large datasets in concert, it is possible to identify novel regulatory interactions and metabolic pathways that would be missed by studying individual components in isolation. For example, a study on glioblastoma tissue used targeted metabolomics and gene network analysis to reveal an increase in the level of 4-phosphopantothenate, which was consistent with observed changes in the lipid profile of the tumor. nih.gov This finding suggests a link between altered PPA metabolism and the high biosynthetic demands of cancer cells. nih.gov
Multi-omics approaches can also be used to understand the broader consequences of dysregulated PPA metabolism. For instance, in the context of pantothenate kinase-associated neurodegeneration (PKAN), integrating data on gene expression, protein levels, and metabolite concentrations in affected tissues could reveal downstream pathological cascades and potential biomarkers for disease progression. nih.gov
The development of sophisticated computational tools and bioinformatics pipelines is essential for the effective integration and interpretation of multi-omics data. frontiersin.org These tools can help to construct regulatory networks, identify key nodes and pathways, and generate testable hypotheses about the function of PPA in health and disease. nih.gov
Future research in this area will likely focus on refining these integrative models and applying them to a wider range of biological systems and disease states. The ultimate goal is to move beyond a linear view of metabolic pathways and to appreciate the dynamic and interconnected nature of cellular metabolism, with PPA as a key player.
Development of Advanced in vivo Models for Studying this compound Dysregulation
To translate our understanding of this compound metabolism into clinically relevant insights, it is essential to study its dysregulation in the context of a living organism. Advanced in vivo models, ranging from genetically modified cell lines to animal models, are proving invaluable for this purpose.
A significant area of focus has been the development of models for pantothenate kinase-associated neurodegeneration (PKAN), a disorder caused by mutations in the PANK2 gene. uni-muenchen.de Researchers have created human neuronal cell lines with downregulated PanK2 expression using short-hairpin RNA (shRNA). plos.org These cellular models have been instrumental in testing the efficacy of potential therapies, such as the PPA prodrug fosmetpantotenate (B607538), in restoring CoA levels. nih.govplos.org
Animal models, such as the PANK2 knockout mouse, have also been developed. nih.govnih.gov These models, while not always perfectly recapitulating the human disease phenotype, provide a platform to study the systemic effects of PPA dysregulation and to evaluate the pharmacokinetics and efficacy of therapeutic compounds. nih.gov For example, studies in a PANK2 knockout mouse model have been used to assess the ability of cyclic PPA prodrugs to cross the blood-brain barrier and regenerate CoA in the brain. nih.gov
The fruit fly, Drosophila melanogaster, has also emerged as a powerful model organism for studying CoA-related disorders. rug.nl The "fumble" mutant in Drosophila, which has a defect in a PANK homolog, has been used to investigate the pathological consequences of CoA deficiency and to screen for potential therapeutic interventions. uni-muenchen.de
Future directions in this area include the development of more sophisticated animal models that better mimic the complexities of human diseases. This may involve the use of tissue-specific or inducible knockout/knock-in strategies to study the effects of PPA dysregulation in specific cell types or at particular developmental stages. Additionally, the use of patient-derived induced pluripotent stem cells (iPSCs) to create neuronal and other relevant cell types for in vitro disease modeling holds great promise for personalized medicine approaches.
Exploration of this compound's Roles beyond Canonical Coenzyme A Synthesis
While the primary and most well-understood role of this compound is as an essential intermediate in the biosynthesis of Coenzyme A (CoA), emerging evidence suggests that PPA and its derivatives may have functions that extend beyond this canonical pathway. mdpi.comoregonstate.edu
One area of active investigation is the potential for PPA or its downstream metabolites to act as signaling molecules. The levels of CoA and its thioester derivatives, such as acetyl-CoA, are known to fluctuate in response to the metabolic state of the cell. imrpress.com These fluctuations can influence a variety of cellular processes, including gene expression through the acetylation of histones. oregonstate.eduimrpress.com Given that PPA is a direct precursor to CoA, it is plausible that its concentration could also be part of a signaling network that communicates the status of the CoA biosynthetic pathway to other cellular systems.
Another non-canonical role for a PPA derivative is as a prosthetic group for certain proteins. The 4'-phosphopantetheine (B1211885) moiety, which is derived from PPA, is covalently attached to acyl carrier proteins (ACPs) that are essential for fatty acid synthesis. oregonstate.edumdpi.com This modification is also required for the activity of other enzymes, such as 10-formyltetrahydrofolate dehydrogenase, where it acts as a "swinging arm" to facilitate catalysis. oregonstate.edu
Furthermore, the recent discovery of "CoAlation," the covalent modification of proteins by CoA, suggests another layer of regulation involving this pathway. mdpi.com This process can alter the stability, localization, and activity of proteins, and it is conceivable that PPA levels could indirectly influence this post-translational modification by affecting the availability of CoA. mdpi.com
Future research will be needed to fully explore these non-canonical roles of PPA. This will likely involve the development of new chemical probes and analytical techniques to detect and quantify PPA and its derivatives in different cellular compartments and to identify proteins that may interact with or be modified by these molecules. Uncovering these alternative functions will provide a more complete picture of the biological significance of this compound.
Q & A
What methodologies are recommended for quantifying phosphopantothenic acid in cellular samples, and how do researchers validate their accuracy?
Basic Research Question
this compound (PPA) quantification typically employs enzymatic assays, high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS). Enzymatic assays leverage its role in coenzyme A biosynthesis, using coupled reactions with spectrophotometric detection of NADH oxidation . For LC-MS, deuterated internal standards are critical to account for matrix effects, with validation via spike-recovery experiments (e.g., 85–115% recovery rates) . Researchers must report limits of detection (LOD) and quantification (LOQ), ensuring alignment with biological concentration ranges (e.g., 0.1–10 µM in mammalian cells) .
How should experimental designs be structured to investigate the kinetic parameters of this compound in enzymatic pathways?
Advanced Research Question
Kinetic studies require controlled in vitro systems with purified enzymes (e.g., pantothenate kinase) and substrates. Key considerations:
- Variables : Vary PPA concentrations (0.5–50 µM) while maintaining saturating ATP levels.
- Controls : Include negative controls (e.g., enzyme inhibitors like acetyl-CoA to validate specificity) .
- Data Collection : Use stopped-flow spectrophotometry for real-time monitoring of CoA synthesis rates.
- Validation : Compare derived Km and Vmax values against existing literature, addressing discrepancies via statistical tests (e.g., ANOVA with post hoc analysis) .
What approaches resolve contradictions in reported PPA stability data under physiological conditions?
Advanced Research Question
Contradictions often arise from differences in buffer systems (e.g., Tris vs. phosphate buffers) or temperature fluctuations. To address this:
Standardize Conditions : Replicate experiments using identical pH (7.4), ionic strength (150 mM NaCl), and temperature (37°C) .
Analytical Harmonization : Use LC-MS to differentiate PPA degradation products (e.g., pantothenic acid) from intact compounds.
Meta-Analysis : Systematically review literature to identify confounding variables (e.g., light exposure during storage) and apply weighted statistical models to reconcile data .
How can researchers optimize synthetic routes for this compound analogs to study structure-activity relationships?
Advanced Research Question
Synthesis challenges include phosphorylation efficiency and stereochemical purity. Strategies:
- Phosphorylation : Use H-phosphonate chemistry with protecting groups (e.g., tert-butyldimethylsilyl) to achieve >90% yield .
- Purification : Employ reverse-phase HPLC with trifluoroacetic acid ion-pairing to separate diastereomers.
- Validation : Confirm stereochemistry via NMR (e.g., P NMR for phosphorylation sites) and compare enzymatic activity against native PPA .
What computational tools are effective for modeling this compound interactions in enzyme active sites?
Advanced Research Question
Molecular dynamics (MD) simulations and density functional theory (DFT) are key:
- MD Setup : Use crystal structures of pantothenate kinase (PDB: 3BLU) solvated in TIP3P water. Simulate binding energy changes with PPA analogs.
- DFT Applications : Calculate charge distribution and orbital interactions to predict phosphorylation efficiency .
- Validation : Correlate computational ΔG values with experimental Km data, applying root-mean-square deviation (RMSD) thresholds (<2.0 Å) .
How do researchers address data gaps in this compound’s role in non-mammalian systems?
Basic Research Question
For understudied organisms (e.g., archaea):
Homology Modeling : Identify orthologs of pantothenate kinase using BLASTp (e-value <1e-10).
Functional Assays : Express recombinant enzymes and measure CoA synthesis rates under varying PPA concentrations.
Comparative Analysis : Use phylogenetic trees to map evolutionary conservation of PPA-binding residues .
Tables for Reference
| Method | Sensitivity (LOD) | Key Validation Step | Typical Use Case |
|---|---|---|---|
| Enzymatic Assay | 0.5 µM | NADH calibration curve (R² >0.98) | High-throughput screening |
| LC-MS | 0.1 µM | Deuterated internal standard | Trace quantification |
| Fluorescence Probe | 2.0 µM | Competition assay with CoA | Real-time intracellular tracking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
